N-[(3-chlorophenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide
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Overview
Description
N-[(3-chlorophenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is a synthetic organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylethylamine: This can be achieved by the reduction of 3-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.
Formation of 2-(2-fluorophenoxy)ethylamine: This intermediate can be synthesized by reacting 2-fluorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Coupling Reaction: The final step involves the coupling of 3-chlorophenylethylamine with 2-(2-fluorophenoxy)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)acetamide
- 2-(2-fluorophenoxy)ethylamine
- N-(2-fluorophenyl)acetamide
Uniqueness
N-[(3-chlorophenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is unique due to the combination of its chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20ClFN2O2 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-2-[2-(2-fluorophenoxy)ethylamino]acetamide |
InChI |
InChI=1S/C18H20ClFN2O2/c1-13(14-5-4-6-15(19)11-14)22-18(23)12-21-9-10-24-17-8-3-2-7-16(17)20/h2-8,11,13,21H,9-10,12H2,1H3,(H,22,23) |
InChI Key |
XUFDHUYCMQDDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)CNCCOC2=CC=CC=C2F |
Origin of Product |
United States |
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